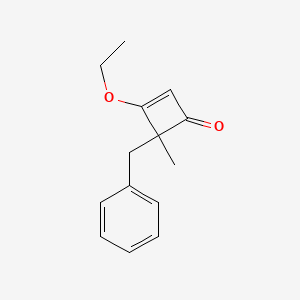
3-Ethoxy-4-methyl-4-(phenylmethyl)-2-cyclobuten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- is an organic compound with the molecular formula C14H16O2 and a molecular mass of 216.28 g/mol . This compound is characterized by a cyclobutenone ring substituted with ethoxy, methyl, and phenylmethyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base, followed by cyclization, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy and phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-: A similar compound with a simpler structure, lacking the phenylmethyl group.
2-Cyclobuten-1-one, 3-ethoxy-4-phenyl-: Another related compound with a phenyl group instead of a phenylmethyl group.
Uniqueness
2-Cyclobuten-1-one, 3-ethoxy-4-methyl-4-(phenylmethyl)- is unique due to the presence of both ethoxy and phenylmethyl groups on the cyclobutenone ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
455264-47-8 |
|---|---|
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
4-benzyl-3-ethoxy-4-methylcyclobut-2-en-1-one |
InChI |
InChI=1S/C14H16O2/c1-3-16-13-9-12(15)14(13,2)10-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3 |
Clé InChI |
UMJCLQQVIWOZHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=O)C1(C)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















